An In-depth Technical Guide to 1-(2,6-Dichloropyridin-4-YL)ethanone: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(2,6-Dichloropyridin-4-YL)ethanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,6-Dichloropyridin-4-YL)ethanone is a halogenated pyridine derivative of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a reactive acetyl group and a dichlorinated pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. The presence of chlorine atoms at the 2 and 6 positions of the pyridine ring imparts distinct electronic properties and provides handles for further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential applications of this compound in research and development.
Physicochemical Properties
The fundamental physicochemical properties of 1-(2,6-Dichloropyridin-4-YL)ethanone are summarized in the table below. These properties are crucial for its handling, storage, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂NO | [1] |
| Molecular Weight | 190.03 g/mol | [1] |
| IUPAC Name | 1-(2,6-dichloropyridin-4-yl)ethanone | [1] |
| CAS Number | 185319-20-4 | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from related structures |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from related structures |
Synthesis and Purification
Proposed Synthetic Pathway: Friedel-Crafts Acylation
Caption: Proposed Friedel-Crafts acylation pathway for the synthesis of 1-(2,6-Dichloropyridin-4-YL)ethanone.
Detailed Experimental Protocol (Proposed)
Materials:
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2,6-Dichloropyridine
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Acetyl chloride (or acetic anhydride)
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous carbon disulfide (CS₂) or nitrobenzene
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Hydrochloric acid (HCl), concentrated
-
Ice
-
Dichloromethane (DCM)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous carbon disulfide.
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Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Add 2,6-dichloropyridine (1.0 equivalent) to the stirred suspension. From the dropping funnel, add acetyl chloride (1.05 equivalents) dropwise over 30 minutes, maintaining the temperature below 5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (46 °C for CS₂) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic layer. If nitrobenzene was used as a solvent, steam distillation can be employed to remove it. Otherwise, separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
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Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Chromatography: The crude product should be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1-(2,6-Dichloropyridin-4-YL)ethanone.
Self-Validating System: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods (NMR, IR, and MS) as detailed in the characterization section. The melting point of the crystalline product should also be determined and compared to literature values if available.
Reactivity and Chemical Profile
The chemical reactivity of 1-(2,6-Dichloropyridin-4-YL)ethanone is governed by its three key structural features: the acetyl group, the pyridine ring, and the chloro-substituents.
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Acetyl Group: The carbonyl group is susceptible to nucleophilic attack, allowing for a variety of transformations such as reduction to an alcohol, oxidation (e.g., Baeyer-Villiger oxidation), and conversion to imines or oximes. The methyl protons are acidic and can be deprotonated with a suitable base to form an enolate, which can then participate in aldol condensations and other C-C bond-forming reactions.
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Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo further electrophilic substitution, although the presence of the deactivating chloro and acetyl groups makes this challenging.
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Chloro-Substituents: The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles or under metal-catalyzed conditions (e.g., Buchwald-Hartwig amination, Suzuki coupling). This allows for the introduction of a wide range of functional groups at these positions, making it a valuable intermediate for creating diverse molecular libraries.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.[5][6]
¹H NMR Spectroscopy
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Pyridine Protons: Two singlets are expected for the aromatic protons on the pyridine ring, likely in the range of δ 7.5-8.5 ppm. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and acetyl groups.
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Methyl Protons: A singlet corresponding to the three protons of the acetyl group is expected, typically in the range of δ 2.5-2.7 ppm.
¹³C NMR Spectroscopy
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Carbonyl Carbon: A signal for the carbonyl carbon of the acetyl group is expected in the downfield region of the spectrum, around δ 195-200 ppm.
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Pyridine Carbons: Signals for the carbon atoms of the pyridine ring are expected in the aromatic region (δ 120-160 ppm). The carbons bearing the chlorine atoms (C2 and C6) would appear at a characteristic chemical shift.
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Methyl Carbon: A signal for the methyl carbon of the acetyl group is expected in the upfield region, around δ 25-30 ppm.
Infrared (IR) Spectroscopy
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C=O Stretch: A strong absorption band corresponding to the carbonyl stretch of the ketone is expected in the range of 1680-1700 cm⁻¹.
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C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the region of 1400-1600 cm⁻¹.
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C-Cl Stretching: A stretching vibration for the carbon-chlorine bonds is expected in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 189, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺).
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Fragmentation: A prominent fragment ion at m/z = 174, corresponding to the loss of a methyl group ([M-CH₃]⁺), is expected. Another significant fragment would be the acylium ion at m/z = 43 ([CH₃CO]⁺).
Characterization Workflow
Caption: A logical workflow for the purification and characterization of 1-(2,6-Dichloropyridin-4-YL)ethanone.
Applications in Research and Drug Development
1-(2,6-Dichloropyridin-4-YL)ethanone is a valuable intermediate in the synthesis of a variety of target molecules, particularly in the fields of agrochemicals and pharmaceuticals. The dichloropyridine scaffold is present in numerous biologically active compounds.
-
Intermediate for Agrochemicals: Pyridine derivatives are widely used in the development of herbicides, insecticides, and fungicides. The reactivity of the chloro-substituents allows for the synthesis of novel crop protection agents.
-
Scaffold for Medicinal Chemistry: The 2,6-dichloropyridine core is a key structural motif in several drug candidates. For instance, derivatives of 4-amino-3,5-dichloropyridine are used in the synthesis of compounds with potential therapeutic applications.[7] The ability to functionalize the acetyl group and the chloro-substituents of 1-(2,6-Dichloropyridin-4-YL)ethanone provides a route to a diverse range of potential drug candidates.
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Building Block for Novel Heterocycles: The reactivity of the acetyl group and the pyridine ring can be exploited to construct more complex heterocyclic systems through condensation and cyclization reactions.
Conclusion
1-(2,6-Dichloropyridin-4-YL)ethanone is a versatile and valuable chemical intermediate. Its well-defined reactivity, stemming from the interplay of the acetyl group and the dichlorinated pyridine ring, offers numerous possibilities for the synthesis of novel compounds. While detailed experimental data for this specific molecule is somewhat limited in publicly accessible literature, its properties and reactivity can be reliably predicted based on established chemical principles and comparison with related structures. This guide provides a solid foundation for researchers and scientists to understand and effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of new pharmaceuticals and agrochemicals.
References
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PubChem. 1-(2,6-Dichloropyridin-4-YL)ethanone. National Center for Biotechnology Information. [Link]
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Organic Syntheses. 4-Acetylpyridine oxime. [Link]
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Wikipedia. Friedel–Crafts reaction. [Link]
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ResearchGate. Convenient Multigram Synthesis of 4-Chloropyridine-2,6-dicarbonyl Dichloride. [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
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The Royal Society of Chemistry. 1H and 13C NMR Spectra. [Link]
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ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. [Link]
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Cenmed Enterprises. 1-(3-Amino-2,6-dichloropyridin-4-yl)ethanone. [Link]
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YouTube. Friedel-Crafts Acylation. [Link]
- Google Patents. CN104478794A - Synthesis method of 2,6-dichloropyridine.
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Chemsrc. 1-(4,6-dichloropyridin-2-yl)ethanone. [Link]
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Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]
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- Google Patents.
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Asian Journal of Chemistry. Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. [Link]
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ChemUniverse. Request Bulk Quote. [Link]
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